molecular formula C17H16BrFN6O4 B1663549 MK-8245 CAS No. 1030612-90-8

MK-8245

Cat. No. B1663549
M. Wt: 467.2 g/mol
InChI Key: UJEAABFSXKCSGI-UHFFFAOYSA-N
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Description

MK-8245 is a potent, liver-targeting inhibitor of stearoyl-CoA desaturase (SCD) with IC50 of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1 . It has anti-diabetic and anti-dyslipidemic efficacy .


Molecular Structure Analysis

The molecular formula of MK-8245 is C17H16BrFN6O4 . It contains a tetrazole acetic acid moiety, which is the key molecule for OATPs recognition and liver-targeting .


Physical And Chemical Properties Analysis

MK-8245 has a molecular weight of 467.255 g/mol . It is a solid substance . The exact physical properties such as melting point, boiling point, and solubility are not specified in the available literature.

Scientific Research Applications

Liver-Targeted Treatment for Diabetes and Dyslipidemia

MK-8245, primarily developed as a liver-targeted Stearoyl-CoA desaturase (SCD) inhibitor, has been investigated for its potential in treating diabetes and dyslipidemia. Researchers focused on designing liver-targeted SCD inhibitors to specifically target the liver, believed to be crucial in therapeutic efficacy, while minimizing exposure in tissues associated with adverse effects. MK-8245 demonstrated promising preclinical antidiabetic and antidyslipidemic efficacy, suggesting a substantial therapeutic window for these conditions (Oballa et al., 2011).

Role in Cancer Treatment

Another important application of MK-8245 is in cancer treatment. A study examined MK-8245 in patients with advanced solid tumors carrying the wild-type TP53 gene. The study aimed to establish a safe and effective dosage, assess tumor response, and correlate biomarkers with response. The research found that MK-8245 activated the p53 pathway with an acceptable safety profile and showed clinical activity in terms of partial response and progression-free survival, especially in liposarcoma patients, warranting further investigation (Wagner et al., 2017).

Other Research Areas

MK-8245 has also been studied in different contexts, though not directly related to its medical applications. These include research in the fields of astrophysics, fluid dynamics, and material science. For instance, Microwave Kinetic Inductance Detectors (MKIDs) have emerged as a novel low-temperature detector technology useful in observational astronomy, particle physics, material science, and THz imaging. MKIDs, including MK-8245, are lauded for their scalability and sensitivity, offering promising applications across a spectrum of scientific disciplines (Ulbricht et al., 2021).

Safety And Hazards

MK-8245 is considered toxic and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including safety goggles and chemical impermeable gloves, is advised .

properties

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAABFSXKCSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145625
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-8245

CAS RN

1030612-90-8
Record name MK-8245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8245
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
RM Oballa, L Belair, WC Black, K Bleasby… - Journal of medicinal …, 2011 - ACS Publications
… These efforts led to the discovery of MK-8245 (7), a potent, liver-targeted SCD inhibitor with preclinical antidiabetic and antidyslipidemic efficacy with a significantly improved therapeutic …
Number of citations: 135 pubs.acs.org
M Girardin, SJ Dolman, S Lauzon… - … Process Research & …, 2011 - ACS Publications
… toxicity liabilities, our medicinal chemistry colleagues designed MK-8245, a potent and liver-… , we required a practical synthesis of MK-8245, suitable for the kilogram scale preparation of …
Number of citations: 25 pubs.acs.org
N Lachance, Y Gareau, S Guiral, Z Huang… - Bioorganic & medicinal …, 2012 - Elsevier
… , MK-8245 demonstrated a therapeutic window for liver-lipid efficacy in the absence of AEs after 4 weeks of chronic dosing in mice. Following the discovery of MK-8245, … lead MK-8245 to …
Number of citations: 32 www.sciencedirect.com
M Girardin, SJ Dolman, S Lauzon, SG Ouellet… - …, 2011 - thieme-connect.com
… MK-8245 is a liver-targeted SCD-1 inhibitor with potential for the treatment of type-2 diabetes, dyslipidemia, and obesity. Comment: The synthesis depicted delivered> 2.5 kg of MK-8245 …
Number of citations: 0 www.thieme-connect.com
DA Powell, WC Black, K Bleasby, CC Chan… - Bioorganic & medicinal …, 2011 - Elsevier
… We sought compounds with a liver:Harderian gland ratio of >20:1 at 6 h as MK-8245 fully inhibited liver SCD activity with minimal inhibition in Harderian glands at this ratio (21:1 at 6 h …
Number of citations: 22 www.sciencedirect.com
Y Uto - Chemistry and physics of lipids, 2016 - Elsevier
… MK-8245 was reported to have advanced to Phase 2 human clinical studies for the treatment of type 2 diabetes mellitus and inadequate glycemic control. The development of MK-8245 …
Number of citations: 65 www.sciencedirect.com
N Lachance, S Guiral, Z Huang, JP Leclerc… - Bioorganic & medicinal …, 2012 - Elsevier
… MK-8245 … MK-8245, our group continued our efforts on the identification of structurally diverse liver-targeted SCD inhibitors for the selection of a back-up compound to our lead MK-8245 …
Number of citations: 18 www.sciencedirect.com
K Pinkham, DJ Park, A Hashemiaghdam, AB Kirov… - Stem cell reports, 2019 - cell.com
… We primarily focused on SCD1, and first validated an increased sensitivity of FCs derived from two additional GSC lines to SCD1 inhibitors (MK-8245 and CAY10566 [CAY]) compared …
Number of citations: 67 www.cell.com
N Deutsch, J Dogiparthi, R Priefer - Medical Research Archives, 2020 - esmed.org
… One such pyridazine-based inhibitor is MK8245 (Figure 7) with an IC50 of 1nM developed by … MK-8245 is currently in phase II clinical trials.Another inhibitor that works via a similar …
Number of citations: 3 esmed.org
H Kim, AC Daugherty, S Mujahid, II Hakim, A Pandey… - Cancer Research, 2023 - AACR
Glioblastoma (GBM) is an aggressive, highly invasive tumor that has a 5-year survival rate of less than 5%, with median survival of approximately 15 months. Treatment options for …
Number of citations: 0 aacrjournals.org

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